molecular formula C20H34 B12616963 1-Heptyl-2-hexyl-4-methylbenzene CAS No. 917774-37-9

1-Heptyl-2-hexyl-4-methylbenzene

Cat. No.: B12616963
CAS No.: 917774-37-9
M. Wt: 274.5 g/mol
InChI Key: QAXFHQDJDPKPOF-UHFFFAOYSA-N
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Description

1-Heptyl-2-hexyl-4-methylbenzene is an organic compound with the molecular formula C20H34 It is a derivative of benzene, characterized by the presence of heptyl, hexyl, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-heptyl-2-hexyl-4-methylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired substitution on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-2-hexyl-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Heptyl-2-hexyl-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of alkyl substitution on benzene ring reactivity and stability.

    Biology: Investigated for its potential interactions with biological membranes and proteins due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its lipophilic properties to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the synthesis of specialty chemicals, lubricants, and surfactants .

Mechanism of Action

The mechanism of action of 1-heptyl-2-hexyl-4-methylbenzene in chemical reactions involves the interaction of its alkyl groups with electrophiles or nucleophiles. The presence of electron-donating alkyl groups on the benzene ring increases its reactivity towards electrophilic aromatic substitution. The molecular targets and pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance effects .

Comparison with Similar Compounds

  • 1-Heptyl-4-methylbenzene
  • 1-Hexyl-2-methylbenzene
  • 1-Octyl-3-methylbenzene

Comparison: 1-Heptyl-2-hexyl-4-methylbenzene is unique due to the presence of both heptyl and hexyl groups, which provide a distinct steric and electronic environment compared to other similar compounds.

Properties

CAS No.

917774-37-9

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

1-heptyl-2-hexyl-4-methylbenzene

InChI

InChI=1S/C20H34/c1-4-6-8-10-12-13-19-16-15-18(3)17-20(19)14-11-9-7-5-2/h15-17H,4-14H2,1-3H3

InChI Key

QAXFHQDJDPKPOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C=C(C=C1)C)CCCCCC

Origin of Product

United States

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